molecular formula C21H16N4O5S B2644237 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 898421-23-3

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2644237
CAS No.: 898421-23-3
M. Wt: 436.44
InChI Key: RUKFJLAWMDWYFZ-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide, also known as MNQ, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. MNQ is a member of the quinazoline family of compounds, which are known for their anti-cancer properties.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

A comprehensive review highlighted the importance of antioxidant studies across various fields including food engineering, medicine, and pharmacy. This review critically presents the most significant tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, highlighting their detection mechanisms, applicability, advantages, and disadvantages. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples, suggesting a potential framework for exploring the antioxidant activities of new compounds (Munteanu & Apetrei, 2021).

Applications of Redox Mediators in Organic Pollutant Treatment

Research on the use of enzymes, in conjunction with redox mediators, for the degradation of organic pollutants in wastewater highlights an innovative approach to tackling environmental contamination. This enzymatic method has shown promise in efficiently degrading recalcitrant compounds, enhancing substrate range and degradation efficiency. The work suggests that a combination of chemical and electrochemical methods could elucidate the mechanisms and kinetics of processes involving antioxidants, providing a potential application area for novel compounds in environmental remediation (Husain & Husain, 2007).

Advances in Anti-Infective and Anti-Cancer Agents from Annona Species

The Annona species, known for its medicinal properties, has been studied for its anti-inflammatory, anti-cancer, and anti-infective effects. Research indicates that compounds from this species, particularly those with an isoquinoline alkaloid structure, show significant pharmacological activities. This review emphasizes the potential of these natural compounds as leads for drug discovery, suggesting a relevance to the exploration of novel compounds like N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide in similar therapeutic applications (Nugraha et al., 2019).

Synthetic Approaches to Cyclic Compounds Containing Aminobenzenesulfonamide

A review based on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, discussing various synthetic methods, including the Nicholas and Pauson-Khand reactions. This work highlights the versatility of aminobenzenesulfonamide derivatives in organic syntheses and their potential pharmaceutical applications, providing a foundation for the development of new functional molecules and drugs (Kaneda, 2020).

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-14-22-20-11-3-2-10-19(20)21(26)24(14)16-7-4-6-15(12-16)23-31(29,30)18-9-5-8-17(13-18)25(27)28/h2-13,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKFJLAWMDWYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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